Adamantane-1-carboxamide derivatives for 11-beta-HSD1 inhibition
Adamantane-1-carboxamide derivatives for 11-beta-HSD1 inhibition
Technical Whitepaper: Adamantane-1-Carboxamide Derivatives for 11 -HSD1 Inhibition
Executive Summary
This technical guide analyzes the design, synthesis, and pharmacological evaluation of adamantane-1-carboxamide derivatives as selective inhibitors of 11
Target Validation & Mechanism of Action
The Cortisol-Cortisone Shuttle
11
In metabolic syndrome, elevated local cortisol levels in adipose tissue drive visceral obesity, insulin resistance, and dyslipidemia. Inhibition of 11
Signaling Pathway Visualization
The following diagram illustrates the enzymatic pathway and the intervention point of adamantane-based inhibitors.
Figure 1: Mechanism of 11
Medicinal Chemistry: The Adamantane Scaffold
Structural Rationale
The 11
Structure-Activity Relationship (SAR)
The general pharmacophore for this class consists of three distinct regions:
-
The Anchor (Adamantane): Binds to the hydrophobic pocket.
-
Optimization: Unsubstituted adamantane is prone to rapid CYP450 metabolism (hydroxylation). Introduction of polar groups (e.g., hydroxyl, fluorine) at the bridgehead positions can improve metabolic stability but may reduce potency if the pocket cannot accommodate the polarity.
-
-
The Linker (Carboxamide): Provides essential hydrogen bonding interactions (donor/acceptor) with the catalytic triad (Tyr-177, Ser-170) or backbone residues of the enzyme.
-
Constraint: The amide bond geometry is critical.
-substituted amides are preferred.
-
-
The Tail (Variable Region): Extends towards the solvent-exposed region or a secondary pocket.
-
Diversity: This region is used to tune physicochemical properties (solubility, LogP) and selectivity against 11
-HSD2. Common motifs include sulfonyl groups, thiazoles, or pyridines.
-
Key Representative Compounds
The following table summarizes key derivatives and their inhibitory profiles as reported in the literature (e.g., Abbott, BMS, Incyte studies).
| Compound ID | R-Group (Amide Substituent) | IC | Selectivity (vs HSD2) | Key Feature |
| BMS-770767 | Triazolopyridine core* | 2.5 nM | >1000-fold | Clinical candidate; high potency. |
| Compound 7j | Sulfonamido-propyl | ~8 nM | High | Excellent oral bioavailability (~80% inhibition in vivo). |
| Abbott-22f | 2-amino-N-(adamant-2-yl) | <10 nM | High | Optimized for metabolic stability (E-5-hydroxy). |
| Generic | Cyclopropyl-sulfonamide | ~50-100 nM | Moderate | Standard reference for SAR studies. |
*Note: While BMS-770767 uses a triazole core, it evolved from adamantyl-like space-filling logic. The "Compound 7j" series represents the classic adamantane-1-carboxamide scaffold.
Experimental Protocols
A. Chemical Synthesis: General Amide Coupling
Objective: Synthesize
Reagents:
-
Adamantane-1-carboxylic acid (1.0 eq)
-
Primary Amine (R-NH
) (1.1 eq) -
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: Anhydrous DMF or DCM.
Protocol:
-
Activation: Dissolve adamantane-1-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
). Add EDCI and HOBt. Stir at 0°C for 30 minutes to form the active ester. -
Coupling: Add the primary amine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor progress via LC-MS (Target mass = Acid MW + Amine MW - 18).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO
(to remove unreacted acid), and brine. -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes). -
Validation: Confirm structure via
H-NMR (DMSO- ) and High-Resolution Mass Spectrometry (HRMS).
B. In Vitro Enzyme Inhibition Assay (HTRF Method)
Objective: Determine the IC
Principle: The assay measures the competition between native cortisol (produced by the enzyme) and d2-labeled cortisol for binding to a Cryptate-labeled anti-cortisol antibody. High enzymatic activity = High Cortisol = Low FRET signal. Inhibition = Low Cortisol = High FRET signal.
Materials:
-
Recombinant Human 11
-HSD1 microsomes. -
Substrate: Cortisone (200 nM final).
-
Cofactor: NADPH (200
M final). -
HTRF Cortisol Kit (Cisbio/PerkinElmer).
Step-by-Step Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of the adamantane derivative in DMSO. Transfer 100 nL to a 384-well low-volume white plate.
-
Enzyme Mix: Dilute 11
-HSD1 microsomes in Assay Buffer (PBS, pH 7.4, 1 mM EDTA, 0.1% BSA). Add 5 L to the wells. Incubate for 10 minutes at RT. -
Substrate Start: Add 5
L of Substrate Mix (Cortisone + NADPH). -
Reaction: Incubate at 37°C for 60 minutes.
-
Detection: Add 5
L of Anti-Cortisol-Cryptate and 5 L of Cortisol-d2. -
Readout: Incubate for 2 hours at RT in the dark. Read fluorescence at 665 nm and 620 nm on a compatible plate reader (e.g., EnVision).
-
Analysis: Calculate the Ratio (665/620 * 10,000). Plot % Inhibition vs. Log[Compound] to derive IC
.
Workflow Visualization: SAR Optimization Cycle
The following diagram outlines the iterative process for optimizing adamantane derivatives, specifically addressing the metabolic stability vs. potency trade-off.
Figure 2: Iterative SAR workflow for adamantane-based 11
References
-
Kim, Y. H., et al. (2015).[6] Synthesis and biological evaluation of
-sulfonamido-N-adamantanecarboxamide derivatives as 11 -HSD1 inhibitors. MedChemComm. Link -
Rohde, J. J., et al. (2007). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11
-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry. Link -
Webster, S. P., et al. (2007).[8] Discovery and biological evaluation of adamantyl amide 11
-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link -
Boyle, C. D., et al. (2009). Discovery of novel inhibitors of human 11
-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. Link -
An, R., et al. (2021). Inhibitors of 11
-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus.[5][9][10] International Journal of Molecular Sciences. Link
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- 3. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors | MDPI [mdpi.com]
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